[3-(Benzyloxy)propyl](ethyl)amine
Description
Overview of Benzyloxy-Substituted Amines in Synthetic Design
Benzyloxy-substituted amines are a significant subclass of ether-amines that feature a benzyl (B1604629) group attached to an oxygen atom, which is in turn linked to an alkyl chain bearing an amine. The benzyloxy group serves multiple roles in synthetic design. It can act as a protecting group for an alcohol functionality, which can be readily removed under various conditions to reveal the hydroxyl group. youtube.comyoutube.com Furthermore, the aromatic ring of the benzyl group can be a site for further functionalization, and its presence can influence the biological activity of the final molecule. The synthesis of such compounds often involves the Williamson ether synthesis, where a deprotonated alcohol reacts with an organohalide. wikipedia.orgnumberanalytics.combartleby.combyjus.com
Strategic Importance of the 3-(Benzyloxy)propylamine Moiety in Chemical Synthesis
The 3-(benzyloxy)propylamine moiety is a key structural element in a variety of more complex molecules. Its strategic importance lies in its bifunctionality. The primary or secondary amine allows for the introduction of diverse substituents, while the benzyloxy group can be retained as a stable ether linkage or cleaved to unmask a primary alcohol. This versatility makes the 3-(benzyloxy)propylamine scaffold a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds. For instance, related benzyloxy-substituted compounds have been investigated for their potential as monoamine oxidase (MAO) inhibitors.
Historical Context of Related Alkyl Ether-Amine Building Blocks
The development of synthetic routes to alkyl ether-amines is closely tied to the history of fundamental organic reactions. The Williamson ether synthesis, discovered by Alexander Williamson in 1850, provided one of the first reliable methods for forming the ether bond. wikipedia.orgnumberanalytics.combyjus.comchemeurope.com This reaction, which involves the SN2 reaction of an alkoxide with an alkyl halide, remains a cornerstone of ether synthesis today. wikipedia.org Similarly, the synthesis of amines has a rich history, with methods such as the alkylation of ammonia (B1221849) and amines, reductive amination, and the Gabriel synthesis being foundational. The combination of these established synthetic strategies has enabled chemists to construct a vast array of alkyl ether-amine building blocks for use in discovery chemistry.
Detailed Research Findings
While specific, in-depth research on 3-(Benzyloxy)propylamine is not extensively available in peer-reviewed literature, its chemical properties can be inferred from its structure and data available for closely related compounds. It is primarily available as a research chemical from various suppliers. bldpharm.comsigmaaldrich.comkolabshop.com
Below are tables detailing the known properties of 3-(Benzyloxy)propylamine and a closely related analog, 3-(Benzyloxy)propylamine, for comparative purposes.
Chemical Identity and Properties of 3-(Benzyloxy)propylamine
| Property | Value | Source |
| CAS Number | 1250052-46-0 | bldpharm.comsigmaaldrich.comkolabshop.comaablocks.comguidechem.com |
| Molecular Formula | C12H19NO | bldpharm.com |
| Molecular Weight | 193.29 g/mol | bldpharm.comsigmaaldrich.com |
| SMILES Code | CCNCCCOCC1=CC=CC=C1 | bldpharm.com |
Comparative Properties of a Related Compound: 3-(Benzyloxy)propylamine
| Property | Value |
| CAS Number | 188878-41-3 |
| Molecular Formula | C11H17NO |
| Molecular Weight | 179.26 g/mol |
| Physical Form | Liquid |
| Purity | 95% |
Note: Data for the related compound is provided for context and to infer potential properties of the title compound due to the limited availability of specific research data.
Properties
IUPAC Name |
N-ethyl-3-phenylmethoxypropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-2-13-9-6-10-14-11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCAGFQTYLIKOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCOCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 3 Benzyloxy Propylamine
Nucleophilic Character of the Secondary Amine Functionality
The nitrogen atom in 3-(Benzyloxy)propylamine possesses a lone pair of electrons, rendering it nucleophilic. chemguide.co.uk This characteristic allows it to react with various electrophilic species. The nucleophilicity of amines generally follows the order: secondary amines > primary amines > ammonia (B1221849), a trend influenced by the electron-donating nature of alkyl groups. masterorganicchemistry.com
Reactions with Electrophilic Carbonyl Compounds (e.g., aldehydes, ketones, acyl chlorides)
Secondary amines, such as 3-(Benzyloxy)propylamine, react with aldehydes and ketones to form enamines. This reaction is acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The pH of the reaction medium is crucial; it should be acidic enough to protonate the hydroxyl group of the intermediate to facilitate its removal as water, but not so acidic that it protonates the amine, rendering it non-nucleophilic. libretexts.org
The reaction with acyl chlorides is typically vigorous and results in the formation of N,N-disubstituted amides. chemguide.co.uk This reaction proceeds via a nucleophilic addition-elimination mechanism. The amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and a proton is removed from the nitrogen atom, often by another amine molecule, to yield the stable amide product. chemguide.co.ukchemguide.co.uk
| Electrophilic Reactant | Product Type | General Reaction Conditions |
| Aldehyd | Enamine | Acid catalysis, controlled pH (~5) libretexts.org |
| Ketone | Enamine | Acid catalysis, controlled pH (~5) libretexts.org |
| Acyl Chloride | N,N-disubstituted amide | Often rapid at room temperature, may be run with a base to neutralize HCl chemguide.co.uklibretexts.org |
Alkylation Reactions of the Secondary Amine
The secondary amine group of 3-(Benzyloxy)propylamine can be alkylated by reaction with alkyl halides. This is a nucleophilic substitution (SN2) reaction where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. youtube.com This reaction leads to the formation of a tertiary amine. masterorganicchemistry.comlibretexts.orglibretexts.org
However, the alkylation of secondary amines can be difficult to control and may lead to a mixture of products. The tertiary amine product is also nucleophilic and can further react with the alkyl halide to form a quaternary ammonium (B1175870) salt. libretexts.orglibretexts.orgopenstax.org To achieve selective mono-alkylation and prevent the formation of the quaternary salt, reaction conditions must be carefully controlled. masterorganicchemistry.com One strategy is to use an excess of the amine to increase the probability of the alkyl halide reacting with the starting secondary amine rather than the tertiary amine product. lumenlearning.com
| Alkylating Agent | Product Type | Key Considerations |
| Alkyl Halide (e.g., R-X) | Tertiary Amine | Can be difficult to control, potential for over-alkylation to form quaternary ammonium salts. libretexts.orgmasterorganicchemistry.comlibretexts.orgopenstax.org |
| Quaternary Ammonium Salt | Formed from the reaction of the tertiary amine product with excess alkyl halide. libretexts.orglibretexts.orgopenstax.org |
Acylation Reactions to Form N-Substituted Amides
As mentioned previously, secondary amines readily react with acyl chlorides to form N,N-disubstituted amides. openstax.org Similarly, they react with acid anhydrides, although these reactions are generally slower and may require heating. chemguide.co.uklibretexts.orglibretexts.org The product in this case is also an N,N-disubstituted amide, with a carboxylate salt as the byproduct. chemguide.co.uklibretexts.org A key advantage of acylation reactions is that over-acylation does not occur. The resulting amide is significantly less nucleophilic than the starting amine because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group. libretexts.org
Basicity of the Amine Group in 3-(Benzyloxy)propylamine
The lone pair of electrons on the nitrogen atom not only makes the amine nucleophilic but also allows it to act as a Brønsted-Lowry base by accepting a proton. savemyexams.com The basicity of an amine is influenced by the electronic effects of the groups attached to the nitrogen. Alkyl groups, being electron-donating, increase the electron density on the nitrogen, making the lone pair more available for bonding with a proton and thus increasing the basicity compared to ammonia. savemyexams.comquora.com In aqueous solution, the basicity of amines is also affected by solvation and steric factors. quora.comquora.com
Salt Formation with Brønsted Acids
As a base, 3-(Benzyloxy)propylamine will react with Brønsted acids, such as hydrochloric acid or sulfuric acid, in an exothermic neutralization reaction to form an ammonium salt. noaa.govgoogle.com The proton from the acid is donated to the lone pair of the amine's nitrogen atom, forming a positively charged quaternary ammonium ion, which is then associated with the conjugate base of the acid. These salts are typically crystalline solids.
Role as an Organic Base in Chemical Transformations
The basicity of 3-(Benzyloxy)propylamine allows it to be used as an organic base in various chemical transformations. For instance, it can act as a proton scavenger to neutralize acidic byproducts formed during a reaction, such as the hydrogen chloride generated in acylation reactions with acyl chlorides. chemguide.co.uk In elimination reactions, a hindered or non-nucleophilic base is often preferred, but in other contexts, its basic properties can be utilized to deprotonate substrates and facilitate reactions.
Cleavage and Transformations of the Benzyl (B1604629) Ether Moiety
The benzyl ether group in 3-(Benzyloxy)propylamine serves as a protecting group for the primary alcohol, 3-(ethylamino)propan-1-ol. The removal of this group, or deprotection, is a critical transformation and can be achieved through several methods.
Hydrogenolytic Deprotection Strategies
Catalytic hydrogenolysis is a primary and widely used method for the cleavage of benzyl ethers. ambeed.com This process typically involves the use of a palladium or platinum catalyst, often on a carbon support (Pd/C or Pt/C), in the presence of hydrogen gas. The reaction cleaves the benzyl-oxygen bond to yield the corresponding alcohol and toluene. organic-chemistry.org
However, the presence of the secondary amine in 3-(Benzyloxy)propylamine can influence the efficiency of this reaction. Amines can coordinate to the palladium catalyst, potentially reducing its activity. acs.org To overcome this, reaction conditions may need to be optimized. For instance, the addition of a co-catalyst like niobic acid on carbon (Nb2O5/C) has been shown to facilitate the hydrogenative deprotection of N-benzyl groups, a reaction analogous to the cleavage of O-benzyl ethers. acs.orgnih.gov This combination of catalysts can lead to excellent yields of the deprotected amine without the need for a subsequent neutralization step. acs.orgnih.gov
Another strategy to consider is catalytic transfer hydrogenation (CTH). This method uses a hydrogen donor, such as 1,4-cyclohexadiene, in conjunction with a palladium catalyst. lookchem.com CTH can be a mild and efficient method for N-debenzylation and may offer selectivity in complex molecules. lookchem.com It has been observed that O-debenzylation is generally easier than N-debenzylation. lookchem.com However, the basicity of the amine functionality can retard the hydrogenolysis of the benzyl ether. lookchem.com
Table 1: Selected Catalytic Systems for Hydrogenolytic Deprotection of Benzyl Ethers
| Catalyst System | Hydrogen Source | Key Features |
| Pd/C | H₂ | Standard and widely used method. organic-chemistry.org |
| Pd/C and Nb₂O₅/C | H₂ | Enhanced activity, especially in the presence of amines. acs.orgnih.gov |
| Pd/C | 1,4-Cyclohexadiene | Mild conditions under catalytic transfer hydrogenation. lookchem.com |
Alternative Methods for Benzyl Ether Removal
Besides hydrogenolysis, several other methods can be employed to cleave the benzyl ether in 3-(Benzyloxy)propylamine.
Acid-Catalyzed Cleavage: Strong acids can effect the cleavage of benzyl ethers. organic-chemistry.org The mechanism involves the protonation of the ether oxygen, followed by dissociation to form a stable benzyl carbocation and the alcohol. acs.orgnih.gov However, this method is generally suitable only for substrates that are not sensitive to acidic conditions. organic-chemistry.org The presence of the amine group in the target molecule would likely lead to salt formation, potentially complicating the reaction.
Oxidative Cleavage: Oxidizing agents can also be used for deprotection. For instance, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a common reagent for cleaving p-methoxybenzyl ethers and can also be used for simple benzyl ethers, sometimes with photoirradiation to improve reliability. organic-chemistry.org Another oxidant, cerium(IV) ammonium nitrate (B79036) (CAN), can be effective where DDQ fails. thieme-connect.de Oxidative methods convert the benzyl ether to a benzoate (B1203000), which can then be hydrolyzed under basic conditions to release the free alcohol. organic-chemistry.org
Reductive Cleavage: Dissolving metal reductions, such as using sodium or lithium in liquid ammonia (a Birch reduction), can also cleave benzyl ethers. stackexchange.com This method can be chemoselective, but care must be taken to avoid the reduction of other functional groups.
Table 2: Alternative Methods for Benzyl Ether Deprotection
| Method | Reagents | Mechanism | Considerations |
| Acid-Catalyzed Cleavage | Strong acids (e.g., H₂SO₄) | Protonation and formation of a benzyl carbocation. acs.orgnih.gov | Substrate must be acid-stable. organic-chemistry.org |
| Oxidative Cleavage | DDQ, CAN | Oxidation to a benzoate followed by hydrolysis. organic-chemistry.orgthieme-connect.de | Potential for side reactions with the amine. |
| Reductive Cleavage | Na/NH₃ or Li/NH₃ | Dissolving metal reduction. stackexchange.com | Chemoselectivity is a key consideration. |
Stability and Degradation Pathways under Various Reaction Conditions
The stability of 3-(Benzyloxy)propylamine is influenced by the chemical environment.
Under Acidic Conditions: As mentioned, the benzyl ether linkage is susceptible to cleavage under strong acidic conditions, proceeding via a carbocation intermediate. acs.orgnih.gov The ethylamine (B1201723) side chain would be protonated to form an ammonium salt. The rate of ether cleavage is dependent on the acid concentration and temperature. acs.orgnih.gov
Under Basic Conditions: The benzyl ether and the secondary amine are generally stable under basic conditions. The Williamson ether synthesis, a common method for forming benzyl ethers, is itself conducted under basic conditions. organic-chemistry.org
Thermal Stability: The thermal stability of the compound would be influenced by the presence of oxygen. In the absence of reactive species, the molecule is expected to be reasonably stable at moderate temperatures. However, at elevated temperatures, degradation could occur through various pathways, including oxidation of the benzyl group or the amine.
Oxidative Degradation: The benzyl group can be susceptible to oxidation, particularly at the benzylic position. nih.gov This can lead to the formation of benzaldehyde (B42025) or benzoic acid derivatives. The secondary amine can also be oxidized. Microbial degradation pathways of similar ether compounds have been studied, showing that cleavage can be initiated by oxidation at the Cα position of the ether linkage. nih.govresearchgate.net
Role As a Synthetic Intermediate in Complex Molecular Architectures
Application in the Construction of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals, agrochemicals, and natural products. mdpi.comcymitquimica.com The secondary amine of 3-(Benzyloxy)propylamine serves as a key nucleophilic component for the assembly of these ring systems. While direct cyclization of the molecule itself is not common, its utility lies in its role as a precursor that introduces a functionalized side chain onto a pre-existing or concurrently formed heterocyclic core.
For instance, in syntheses analogous to the formation of quinoxaline (B1680401) derivatives, the amine could be acylated with a suitable heterocyclic carboxylic acid derivative. A notable example involves the synthesis of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, which have shown potential as antiproliferative agents. mdpi.com In this type of synthesis, a variety of primary and secondary amines are coupled with a quinoxaline core that contains a benzyloxy group. mdpi.com This demonstrates how a benzyloxy-containing amine fragment can be integrated into complex heterocyclic systems, a role for which 3-(Benzyloxy)propylamine is well-suited. The general strategy involves using the amine to form an amide bond, which becomes part of a larger, functional heterocyclic structure. mdpi.comresearchgate.neteurjchem.com
Precursor for Advanced Amine Derivatives
The secondary amine functionality of 3-(Benzyloxy)propylamine is a direct precursor to more complex amine structures, such as tertiary amines and quaternary ammonium (B1175870) salts. These transformations are fundamental in synthetic chemistry for modifying the steric and electronic properties of the nitrogen atom.
Secondary amines readily undergo nucleophilic substitution reactions with alkyl halides to furnish tertiary amines. libretexts.org This reaction, when applied to 3-(Benzyloxy)propylamine, allows for the introduction of a third, distinct alkyl group onto the nitrogen atom. The reaction proceeds via an S_N2 mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of an alkyl halide (R'-X), displacing the halide and forming a new carbon-nitrogen bond.
This alkylation is a key step in building molecular complexity and is often employed in the synthesis of pharmacologically active compounds where a tertiary amine is a critical part of the pharmacophore. nih.gov For example, reacting 3-(Benzyloxy)propylamine with an alkyl halide like methyl iodide would yield the corresponding tertiary amine, N-[3-(Benzyloxy)propyl]-N-ethylmethylamine.
Table 1: Synthesis of a Tertiary Amine from 3-(Benzyloxy)propylamine
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| 3-(Benzyloxy)propylamine | Alkyl Halide (R'-X) | N-[3-(Benzyloxy)propyl]-N-ethyl-R'-amine |
The synthesis can be extended one step further to produce quaternary ammonium salts. The tertiary amine formed from the alkylation of 3-(Benzyloxy)propylamine still possesses a lone pair of electrons and can act as a nucleophile towards another molecule of an alkyl halide. libretexts.org This second alkylation reaction, often called the Menschutkin reaction, results in the formation of a permanently charged quaternary ammonium cation. wikipedia.orgnih.gov
These salts are valuable as phase-transfer catalysts, which accelerate reactions between reagents in immiscible solvent systems. wikipedia.org They are also integral components of various materials and biologically active compounds. nih.gov The synthesis involves reacting the tertiary amine with an alkylating agent, such as benzyl (B1604629) chloride or an alkyl bromide, to yield the corresponding salt. wikipedia.orggoogle.com
Table 2: Two-Step Synthesis of a Quaternary Ammonium Salt
| Step | Starting Material | Reagent | Product |
|---|---|---|---|
| 1. Tertiary Amine Formation | 3-(Benzyloxy)propylamine | R¹-X (e.g., CH₃I) | N-[3-(Benzyloxy)propyl]-N-ethyl-R¹-amine |
| 2. Quaternization | N-[3-(Benzyloxy)propyl]-N-ethyl-R¹-amine | R²-X (e.g., Benzyl Bromide) | [N-[3-(Benzyloxy)propyl]-N-ethyl-R¹-R²-ammonium]⁺ X⁻ |
Incorporation into Polyfunctional Scaffolds
A polyfunctional scaffold is a core molecular structure that contains multiple reactive sites, allowing for the attachment of various chemical groups to build a library of diverse compounds. whiterose.ac.uk 3-(Benzyloxy)propylamine is an excellent example of a simple, bifunctional scaffold. The amine and the protected hydroxyl group represent two distinct points for chemical modification that can be addressed with orthogonal chemistries.
The amine can be modified through acylation, alkylation, or reductive amination, while the hydroxyl group, once deprotected by removing the benzyl ether (typically via catalytic hydrogenation), can undergo esterification, etherification, or oxidation. This allows for the stepwise construction of more elaborate molecules. For example, research into novel antiproliferative agents has involved the synthesis of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, where a benzyloxy-containing fragment is attached to a complex quinoxaline scaffold, highlighting the utility of such bifunctional units in medicinal chemistry. mdpi.com
Utility in Convergent and Divergent Synthetic Routes
The distinct reactivity of its two functional groups makes 3-(Benzyloxy)propylamine a versatile tool for both convergent and divergent synthetic strategies.
Divergent Synthesis: In a divergent approach, a common starting material is used to generate a library of structurally related compounds. Starting with 3-(Benzyloxy)propylamine, one could first create a variety of derivatives at the amine terminus through reactions with different electrophiles. Subsequently, removal of the benzyl protecting group from this initial set of compounds would unveil the primary alcohol, which could then be subjected to another round of diverse chemical transformations, rapidly generating a large and complex library of molecules from a single precursor. This "bottom-up" branching approach is efficient for creating molecular diversity for applications like drug discovery. whiterose.ac.uk
Contributions to Target-Oriented Synthesis Methodologies
Target-oriented synthesis (TOS) focuses on the efficient construction of a specific, often biologically active, molecule. The structural features of 3-(Benzyloxy)propylamine make it a useful building block in this context. The protected hydroxyl group prevents unwanted side reactions while the amine is being manipulated, and its later deprotection provides a handle for further elaboration, a common requirement in the multi-step synthesis of complex natural products or pharmaceutical agents.
An example of this principle is seen in the synthesis of complex quinoxaline-based compounds designed to act as antiproliferative agents. mdpi.com Here, a benzyloxy-containing structural unit is coupled to various amines to create a series of potential drug candidates. The synthesis is targeted toward producing molecules that can interact with specific biological pathways, in this case, potentially inhibiting histone deacetylase 6 (HDAC-6). mdpi.com The use of a benzyloxy-protected fragment is crucial for the success of the synthetic route, allowing for the selective construction of the target scaffold.
Advanced Analytical Methodologies for Characterization in Research
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)
Spectroscopy is a cornerstone for elucidating the molecular architecture of 3-(Benzyloxy)propylamine. Each spectroscopic method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed insight into the hydrogen and carbon framework of the molecule. In ¹H NMR spectra, specific proton environments can be identified. For instance, the aromatic protons of the benzyl (B1604629) group typically appear in the range of δ 7.2-7.4 ppm. The methylene (B1212753) protons of the ethyl group and the propyl chain, as well as the benzylic protons, will exhibit characteristic chemical shifts and coupling patterns that confirm their connectivity.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The number of distinct signals in a ¹³C NMR spectrum corresponds to the number of unique carbon environments within the molecule, thereby confirming the presence of all carbon atoms in the structure of 3-(Benzyloxy)propylamine.
Infrared (IR) spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of 3-(Benzyloxy)propylamine would be expected to display characteristic absorption bands. These include N-H stretching vibrations for the secondary amine, C-H stretching for the aromatic and aliphatic portions, and a prominent C-O stretching band corresponding to the ether linkage.
Mass Spectrometry (MS) is utilized to determine the molecular weight and to gain structural information through analysis of fragmentation patterns. The mass spectrum of 3-(Benzyloxy)propylamine would show a molecular ion peak corresponding to its molecular mass. A characteristic and often abundant fragment observed is the tropylium (B1234903) ion at m/z 91, which results from the cleavage of the benzyl group.
| Spectroscopic Data for 3-(Benzyloxy)propylamine | |
| Technique | Characteristic Observations |
| ¹H NMR | Signals corresponding to aromatic, benzylic, propyl, and ethyl protons with specific chemical shifts and multiplicities. |
| ¹³C NMR | Resonances for each unique carbon atom in the aromatic ring, benzyl group, propyl chain, and ethyl group. |
| IR Spectroscopy | Absorption bands for N-H, aromatic and aliphatic C-H, and C-O functional groups. |
| Mass Spectrometry | Molecular ion peak and a characteristic fragment at m/z 91. |
Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC)
Chromatographic techniques are indispensable for determining the purity of 3-(Benzyloxy)propylamine and for its isolation from reaction byproducts.
High-Performance Liquid Chromatography (HPLC) is a versatile method for purity assessment. A reversed-phase HPLC system, often utilizing a C18 column, is suitable for this compound. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. Detection is commonly performed with a UV detector, leveraging the chromophore of the benzyl group.
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for purity analysis, provided the compound is sufficiently volatile and thermally stable. A capillary column with a suitable stationary phase is used to separate the compound from any impurities. The resulting chromatogram provides a quantitative measure of purity.
| Chromatographic Methods for 3-(Benzyloxy)propylamine | |
| Technique | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Purity determination using a reversed-phase column and UV detection. |
| Gas Chromatography (GC) | Purity analysis, often coupled with mass spectrometry for enhanced identification. |
Elemental Analysis for Compositional Verification
Elemental analysis provides a fundamental confirmation of the empirical and molecular formula of a compound. For 3-(Benzyloxy)propylamine, this technique precisely measures the percentage of carbon, hydrogen, and nitrogen. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula, C₁₂H₁₉NO. A close correlation between the experimental and theoretical values serves as strong evidence for the compound's elemental composition and, by extension, its identity.
| Elemental Composition of 3-(Benzyloxy)propylamine (C₁₂H₁₉NO) | |
| Element | Theoretical Mass Percentage |
| Carbon (C) | 74.57% |
| Hydrogen (H) | 9.91% |
| Nitrogen (N) | 7.25% |
| Oxygen (O) | 8.28% |
Theoretical and Computational Studies Pertaining to 3 Benzyloxy Propylamine
Electronic Structure and Reactivity Predictions (e.g., DFT calculations)
Density Functional Theory (DFT) calculations are a powerful tool for understanding the electronic structure and predicting the reactivity of molecules like 3-(Benzyloxy)propylamine. These calculations can provide insights into the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.
The nitrogen atom, with its lone pair of electrons, is the primary site of basicity and nucleophilicity. pharmaguideline.comstudymind.co.uk The electron-donating inductive effect of the ethyl and propyl groups increases the electron density on the nitrogen, enhancing its basicity compared to ammonia (B1221849). libretexts.orgchemistrysteps.com However, the bulky benzyl (B1604629) group can introduce steric hindrance, potentially modulating the accessibility of the lone pair for reactions.
DFT calculations can map the electrostatic potential, visually representing electron-rich (negative potential) and electron-poor (positive potential) regions. The area around the nitrogen atom is expected to show a significant negative potential, confirming its role as a nucleophilic center. The aromatic ring of the benzyl group, while generally electron-rich, can also participate in various interactions.
The reactivity of the amine is largely governed by its nucleophilicity, which is its ability to donate its lone pair of electrons to form a new covalent bond. wikipedia.org This property is central to many of its characteristic reactions, such as alkylation and acylation. wikipedia.orgmsu.edu
Intermolecular Interactions and Solvent Effects in Reaction Systems
The intermolecular forces at play in systems containing 3-(Benzyloxy)propylamine are crucial for understanding its physical properties and behavior in solution. As an amine, it can act as a hydrogen bond acceptor via its nitrogen atom. libretexts.org However, unlike primary or secondary amines, the tertiary amine in this compound lacks a hydrogen atom directly bonded to the nitrogen, so it cannot act as a hydrogen bond donor. The ether oxygen in the benzyloxypropyl chain can also act as a hydrogen bond acceptor. libretexts.org
Solvation significantly influences the basicity and reactivity of amines. wikipedia.org In protic solvents like water, the lone pair on the nitrogen can form hydrogen bonds with solvent molecules. researchgate.net This solvation stabilizes the amine but can also affect the availability of the lone pair for reactions. The polarity of the solvent can impact reaction rates; for instance, polar solvents can stabilize charged transition states, potentially accelerating certain reactions. pearson.com The interplay between the amine and solvent molecules is complex, with the solvent potentially influencing the amine's conformation and the accessibility of its reactive sites. researchgate.netnih.gov
pKa Prediction and Basicity Modeling of Analogous Amines
The basicity of an amine is quantified by the pKa of its conjugate acid. For simple alkylamines, pKa values are typically in the range of 9.5 to 11.0. libretexts.org The substitution on the nitrogen atom influences basicity; alkyl groups generally increase basicity due to their electron-donating inductive effects. chemistrysteps.compharmaguideline.com Therefore, tertiary amines are generally more basic in the gas phase than secondary and primary amines. wikipedia.org However, in aqueous solution, solvation effects can alter this trend. wikipedia.org
For 3-(Benzyloxy)propylamine, we can estimate its basicity by considering analogous compounds. For example, N-ethylpropylamine has a predicted pKa of 10.76 ± 0.19. chembk.comguidechem.com This provides a baseline for the basicity of the ethylpropylamine core. The presence of the benzyloxy group, being relatively distant from the amine nitrogen, is expected to have a minor electronic effect on the basicity, which would primarily be influenced by the immediate alkyl substituents.
Computational models, such as those based on group-additivity or artificial neural networks, can be used to predict the pKa of amines with reasonable accuracy. bac-lac.gc.ca These models take into account various structural features to estimate the molecule's acid dissociation constant.
Table of Predicted Basicity for Analogous Amines:
| Amine | Predicted pKa of Conjugate Acid |
|---|---|
| N-Ethylpropylamine | 10.76 ± 0.19 chembk.comguidechem.com |
| Diethylamine | 10.9 |
Future Directions and Emerging Research Avenues
Development of Novel Stereoselective Syntheses
The synthesis of chiral amines is a cornerstone of modern medicinal and agricultural chemistry, as the stereochemistry of these compounds often dictates their biological activity. azolifesciences.comnih.gov Future research will likely focus on the development of efficient and highly stereoselective syntheses of chiral derivatives of 3-(Benzyloxy)propylamine.
Current strategies for asymmetric amine synthesis, such as the reductive amination of prochiral ketones and the hydroamination of alkenes, could be adapted for this purpose. azolifesciences.comresearchgate.net For instance, the asymmetric reductive amination of a suitable benzyloxy-substituted ketone with ethylamine (B1201723), employing a chiral catalyst, could provide enantioenriched products. researchgate.net Another promising avenue is the use of biocatalysis, where enzymes like imine reductases (IREDs) or transaminases could be engineered to stereoselectively synthesize chiral benzyloxypropylamines. researchgate.net The development of such methods would be crucial for accessing specific stereoisomers for biological evaluation.
Table 1: Potential Stereoselective Synthetic Strategies
| Synthetic Approach | Description | Key Research Focus |
| Asymmetric Reductive Amination | Reaction of a benzyloxy-substituted ketone with ethylamine using a chiral catalyst (e.g., based on iridium or rhodium). | Development of catalysts with high enantioselectivity for this specific substrate class. |
| Asymmetric Hydroamination | Direct addition of ethylamine to a benzyloxy-substituted alkene catalyzed by a chiral metal complex. | Overcoming challenges related to regioselectivity and enantioselectivity. |
| Biocatalysis | Use of engineered enzymes such as imine reductases (IREDs) or transaminases. | Enzyme screening and evolution to achieve high conversion and stereoselectivity. researchgate.net |
| Chiral Auxiliary-Mediated Synthesis | Use of a chiral auxiliary to direct the stereoselective formation of the amine. | Design of efficient auxiliary removal and recycling protocols. |
Exploration of Catalytic Applications Beyond Traditional Basicity
The structure of 3-(Benzyloxy)propylamine, containing both a Lewis basic amine and a potentially coordinating ether oxygen, suggests its potential as a bifunctional catalyst. researchgate.netrsc.orgnih.gov While the amine can act as a simple Brønsted or Lewis base, the ether linkage could participate in substrate binding and activation through hydrogen bonding or coordination to a metal center.
Future research could explore the application of this compound and its derivatives as ligands in transition metal catalysis or as organocatalysts. For example, it could serve as a ligand for copper in C-N coupling reactions or for rhodium in hydroformylation, where the ether oxygen might influence the catalyst's reactivity and selectivity. researchgate.net In organocatalysis, the bifunctional nature of the molecule could be exploited in reactions like aldol (B89426) or Michael additions, where the amine activates the nucleophile and the ether moiety interacts with the electrophile. alfachemic.comacs.org
Integration into Flow Chemistry Systems for Continuous Synthesis
Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and process control. azolifesciences.comresearchgate.netnih.gov The synthesis of amines and other pharmaceutical intermediates is increasingly being adapted to continuous flow processes. rsc.orgrsc.orgresearchgate.net
Future work could focus on developing a continuous flow synthesis of 3-(Benzyloxy)propylamine itself, potentially through the reductive amination of 3-(benzyloxy)propanal (B121202) with ethylamine in a packed-bed reactor containing a heterogeneous catalyst. researchgate.net Furthermore, the integration of in-line purification techniques, such as scavenger resins or continuous crystallization, would be a key area of investigation to enable the production of the high-purity compound required for subsequent applications. beilstein-journals.orgchimia.chrsc.org The development of a robust and automated flow synthesis would be highly valuable for producing this building block on a larger scale. azolifesciences.comresearchgate.net
Design of Next-Generation Amine-Containing Building Blocks
3-(Benzyloxy)propylamine can be considered a valuable building block for the synthesis of more complex molecules, particularly in the context of medicinal chemistry and drug discovery. sigmaaldrich.comacs.orgpharmaceutical-technology.comenamine.netyoutube.comenamine.de The benzyl (B1604629) ether acts as a protecting group for a primary alcohol, which can be deprotected at a later synthetic stage to reveal a new point for functionalization. The secondary amine provides a handle for a variety of chemical transformations, such as amide bond formation, alkylation, or arylation.
Future research will likely involve the use of this compound in the parallel synthesis of compound libraries to explore new chemical space. acs.orgenamine.deresearchgate.net Its bifunctional nature allows for the creation of diverse molecular scaffolds. For example, acylation of the amine followed by debenzylation and subsequent modification of the resulting alcohol would provide a straightforward route to a wide range of substituted amino alcohols. The strategic use of such building blocks is crucial for accelerating the hit-to-lead optimization process in drug discovery. pharmaceutical-technology.comyoutube.com
Mechanistic Studies of Under-Explored Transformations
A deeper understanding of the reactivity of 3-(Benzyloxy)propylamine can be gained through detailed mechanistic studies. A key transformation of interest is the debenzylation of the ether linkage to unmask the primary alcohol. While hydrogenolysis is a common method for this transformation, the presence of the secondary amine could influence the reaction mechanism and efficiency. researchgate.netresearchgate.netacsgcipr.orgstackexchange.comrsc.org
Future mechanistic investigations could employ techniques such as kinetic analysis, isotopic labeling, and computational modeling to elucidate the debenzylation pathway. stackexchange.com Understanding the interplay between the amine and the benzyl ether during catalysis, for instance, whether the amine coordinates to the catalyst surface and affects its activity, would be of fundamental interest. researchgate.net Additionally, exploring alternative, milder debenzylation conditions that are compatible with a wider range of functional groups would broaden the synthetic utility of this building block.
Application in the Synthesis of Materials with Specific Chemical Properties
The functional groups present in 3-(Benzyloxy)propylamine make it an attractive candidate for the synthesis of functional materials. acs.orgresearchgate.netacs.orgmdpi.comnih.gov The amine group can be used to graft the molecule onto surfaces or incorporate it into polymer backbones, while the benzyloxy group provides a latent hydroxyl functionality.
Future research could explore the use of this compound as a monomer in polymerization reactions to create polymers with pendant benzyloxypropyl groups. mdpi.comresearchgate.net Subsequent debenzylation would yield polymers with hydroxyl groups, which could be further functionalized to create materials with specific properties, such as altered hydrophilicity, sites for cross-linking, or handles for the attachment of bioactive molecules. Another potential application is in the surface modification of materials like silica (B1680970) or carbon nanotubes, where the amine group would anchor the molecule to the surface, and the benzyloxypropyl chain would alter the surface properties. acs.orgmdpi.com Such functionalized materials could find use in areas like catalysis, separations, and biomedical devices. acs.orgresearchgate.netnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
